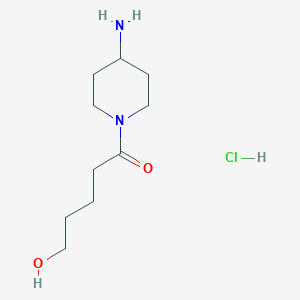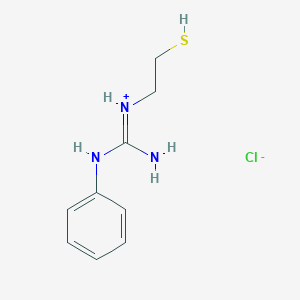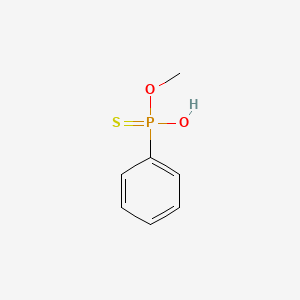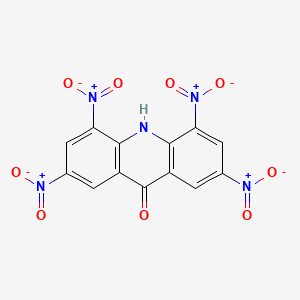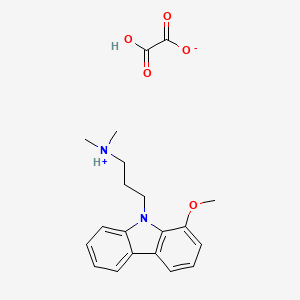
Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives have gained significant attention due to their diverse applications in optoelectronics, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate typically involves the functionalization of the carbazole core. One common method includes the alkylation of carbazole with 3-dimethylaminopropyl chloride, followed by methoxylation . The oxalate salt is then formed by reacting the resulting compound with oxalic acid. The reaction conditions often involve the use of solvents like acetone or dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial reactors can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone, silver oxide.
Reduction: Lithium aluminum hydride in ether.
Substitution: Various nucleophiles in polar solvents.
Major Products Formed
Oxidation: 9,9′-bicarbazyl, tricarbazyl.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate involves its interaction with specific molecular targets. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The exact molecular pathways can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound, widely studied for its optoelectronic properties.
9-Ethylcarbazole: Similar in structure but with an ethyl group instead of the dimethylaminopropyl group.
1-Methoxycarbazole: Similar but lacks the dimethylaminopropyl group.
Uniqueness
Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate is unique due to the presence of both the dimethylaminopropyl and methoxy groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
41734-76-3 |
|---|---|
Fórmula molecular |
C20H24N2O5 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-hydroxy-2-oxoacetate;3-(1-methoxycarbazol-9-yl)propyl-dimethylazanium |
InChI |
InChI=1S/C18H22N2O.C2H2O4/c1-19(2)12-7-13-20-16-10-5-4-8-14(16)15-9-6-11-17(21-3)18(15)20;3-1(4)2(5)6/h4-6,8-11H,7,12-13H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
XQABLDBORQXLQH-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCCN1C2=CC=CC=C2C3=C1C(=CC=C3)OC.C(=O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,13,14-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B13731507.png)
![[(2R,5S)-5-(2-methylpropyl)piperazin-2-yl]methanol](/img/structure/B13731508.png)
![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13731511.png)
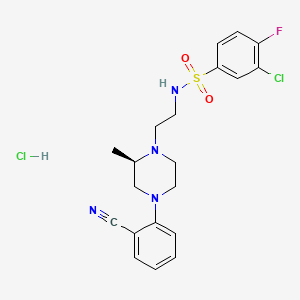

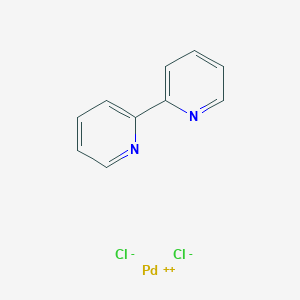
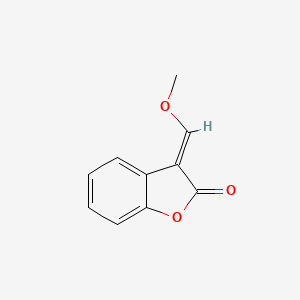
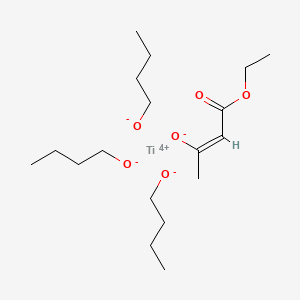
![2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione](/img/structure/B13731558.png)
